D-Glucose-5-C-t - 14049-06-0

D-Glucose-5-C-t

Catalog Number: EVT-1186609
CAS Number: 14049-06-0
Molecular Formula: C6H12O6
Molecular Weight: 182.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

D-Glucose is naturally found in fruits, honey, and various plants. It plays a crucial role in cellular respiration and is a key player in the metabolism of carbohydrates. In terms of classification, it falls under the category of carbohydrates, specifically simple sugars (monosaccharides) that are further categorized into aldoses due to the presence of an aldehyde group.

Synthesis Analysis

The synthesis of D-Glucose-5-C-t can be achieved through several methods:

  1. Hydrolysis of Starch: D-Glucose can be produced by hydrolyzing starch through enzymatic or acid-catalyzed reactions. This process involves breaking down the polysaccharide chains into simpler sugars.
  2. Photosynthesis: In plants, D-glucose is synthesized from carbon dioxide and water through the process of photosynthesis, utilizing sunlight to convert these substrates into glucose and oxygen.
  3. Chemical Synthesis: Various chemical methods have been developed to synthesize D-glucose from simpler precursors. For instance, one method involves the Kiliani-Fischer synthesis, which extends carbon chains by adding cyanide to aldehydes followed by hydrolysis and reduction steps .
  4. Radiolabeling Techniques: The synthesis of radiolabeled D-glucose (e.g., D-glucose-3-^14C) has been explored for research purposes, involving multiple steps including cyanohydrin formation and chromatographic separations .
Molecular Structure Analysis

D-Glucose has a specific molecular structure characterized by:

  • Configuration: It exists primarily in a cyclic form (pyranose) but can also be found in an open-chain form.
  • Stereochemistry: D-glucose has four chiral centers at carbon atoms 2, 3, 4, and 5. The specific configuration at these centers results in its D designation.
  • Structural Formula: The pyranose form can be represented as follows:
HOCH2 C  C OH C OH C OH C O\begin{array}{c}\text{HOCH}_2\text{ C }\\\text{ C }\text{OH}\\\text{ C }\text{OH}\\\text{ C }\text{OH}\\\text{ C }\text{O}\\\end{array}

This structure allows for various interactions with enzymes and other biomolecules.

Chemical Reactions Analysis

D-Glucose participates in numerous chemical reactions:

  1. Fermentation: It can undergo fermentation to produce ethanol and carbon dioxide in anaerobic conditions, facilitated by yeast enzymes.
  2. Glycosylation: D-glucose can react with alcohols to form glycosides through glycosylation reactions.
  3. Oxidation and Reduction: As an aldose, it can be oxidized to form gluconic acid or reduced to sorbitol.
  4. Maillard Reaction: In food chemistry, D-glucose participates in the Maillard reaction when heated with amino acids, leading to browning and flavor development.
Mechanism of Action

The mechanism of action for D-glucose primarily revolves around its role as an energy substrate:

  1. Cellular Respiration: In glycolysis, glucose is phosphorylated and split into two molecules of pyruvate, yielding ATP and NADH as energy carriers.
  2. Insulin Response: Upon ingestion, glucose levels rise in the bloodstream, triggering insulin secretion from the pancreas. Insulin facilitates glucose uptake by cells through specific transporters (GLUT proteins).
  3. Metabolic Pathways: Glucose is involved in various metabolic pathways including the pentose phosphate pathway and glycogenesis for energy storage.
Physical and Chemical Properties Analysis

D-Glucose exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 180.18 g/mol.
  • Solubility: Highly soluble in water due to hydrogen bonding capabilities.
  • Melting Point: Around 146 °C when dehydrated.
  • Taste: Sweet flavor profile due to its structure interacting with taste receptors.

These properties make it suitable for various applications in food science and biochemistry.

Applications

D-Glucose has extensive applications across multiple fields:

  1. Medical Use: It is used in intravenous solutions for hydration and energy supply in clinical settings.
  2. Food Industry: Commonly utilized as a sweetener and preservative in food products.
  3. Biochemical Research: Serves as a substrate for studying metabolic pathways and enzyme kinetics.
  4. Pharmaceuticals: Acts as a stabilizer or excipient in drug formulations.
  5. Fermentation Industry: Essential for producing biofuels and alcoholic beverages through fermentation processes.

Properties

CAS Number

14049-06-0

Product Name

D-Glucose-5-C-t

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-5-tritiohexanal

Molecular Formula

C6H12O6

Molecular Weight

182.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4T

InChI Key

GZCGUPFRVQAUEE-CPMQAFPASA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Isomeric SMILES

[3H][C@@](CO)([C@H]([C@@H]([C@H](C=O)O)O)O)O

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